2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

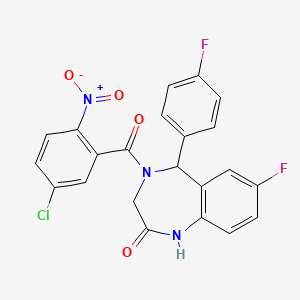

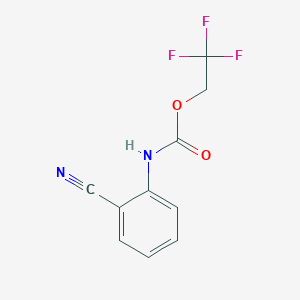

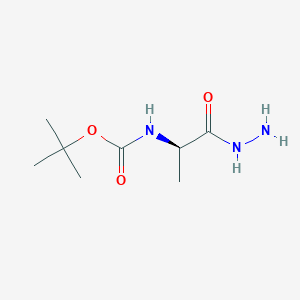

“2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate” is a chemical compound with the CAS Number: 743471-41-2 . It has a molecular weight of 244.17 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-cyanophenylcarbamate . The InChI Code is 1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) .Physical And Chemical Properties Analysis

The compound “2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate” is a powder at room temperature . It has a molecular weight of 244.17 .Applications De Recherche Scientifique

High-Performance Liquid Chromatography (HPLC)

R. T. Krause (1979) developed a high-performance liquid chromatographic (HPLC) post-column fluorometric labeling technique for the determination of carbamate insecticides, showcasing the technique's resolution, sensitivity, and selectivity for detecting carbamates at nanogram levels. This method, although not directly mentioning 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate, illustrates the analytical importance of carbamate compounds in environmental and agricultural studies (Krause, 1979).

Synthesis of Photoaffinity Reagents

K. Chehade and H. Spielmann (2000) described the synthesis of p-azidotetrafluoroaniline through a stable carbamate intermediate, demonstrating the utility of carbamate chemistry in developing photoaffinity reagents for biochemical research. This work highlights the versatility of carbamates in synthesizing compounds for specific molecular targeting (Chehade & Spielmann, 2000).

Photoredox Catalysis in Organic Synthesis

T. Koike and M. Akita (2016) discussed the application of photoredox catalysis for catalytic fluoromethylation of carbon-carbon multiple bonds, which is critical in the synthesis of organofluorine compounds used in pharmaceuticals and agrochemicals. This research underscores the importance of fluorinated carbamates in developing new methodologies for incorporating fluorine into organic molecules (Koike & Akita, 2016).

Lewis Acid Catalysis

K. Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst in acylation reactions, providing an efficient method for modifying alcohol groups, a reaction mechanism potentially applicable to the transformation of carbamates in organic synthesis (Ishihara et al., 1996).

Catalytic C-H Activation

Xiaodan Zhao et al. (2010) explored the palladium-catalyzed ortho-arylation of O-phenylcarbamates, demonstrating the role of carbamates as directing groups in catalytic C-H bond activation. This study highlights the strategic use of carbamates in facilitating selective modifications of aromatic compounds, showcasing their utility in complex organic synthesis (Zhao et al., 2010).

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYQAFBHFCLZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2738433.png)

![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)

![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2738454.png)